REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:6]=1[C:7]#[N:8]>C(Cl)(Cl)(Cl)Cl.[Fe]>[Br:1][C:10]1[C:9]([CH3:13])=[C:6]([C:5]([O:4][CH3:3])=[CH:12][CH:11]=1)[C:7]#[N:8]
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Name
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|
Quantity
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261 mg
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Type
|
reactant
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Smiles
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BrBr
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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COC1=C(C#N)C(=CC=C1)C
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Name
|
|
Quantity
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1 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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4 mg
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Type
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catalyst
|
Smiles
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[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The organic layer was washed with Na2SO3 (aq.) solution (10 mL*2), brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C#N)C(=CC1)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |